10-Bromodecanol is an organic compound with the molecular formula C₁₀H₂₁BrO and is classified as a bromoalkanol. It features a bromine atom attached to the tenth carbon of a decanol chain, making it a linear primary alcohol. The compound is characterized by its moderate polarity due to the hydroxyl group (-OH) and the presence of the bromine atom, which contributes to its reactivity. 10-Bromodecanol appears as a colorless to pale yellow liquid and has a molecular weight of 237.18 g/mol. Its structure can be represented as Br(CH₂)₁₀OH, indicating a straight-chain configuration with ten carbon atoms .
10-Bromodecanol itself is not widely studied for a specific mechanism of action in biological systems. However, its role as a precursor in synthesizing other molecules can be considered. In the case of (11Z,13Z)-11,13-hexadecadienal synthesis, 10-bromodecanol serves as a starting material to create the desired pheromone structure [].
Several synthesis methods for 10-Bromodecanol have been documented:
10-Bromodecanol finds applications across various fields:
Interaction studies involving 10-Bromodecanol primarily focus on its biological effects and reactivity with other compounds. Research has shown that it interacts with cellular membranes due to its amphiphilic properties, potentially influencing membrane dynamics and cellular signaling pathways. Further studies are needed to fully elucidate its interactions at the molecular level and its implications in biological systems .
Several compounds share structural similarities with 10-Bromodecanol, each possessing unique characteristics:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Bromodecanol | Br(CH₂)₉OH | Bromine at the first carbon; more reactive. |
| 2-Bromodecanol | Br(CH₂)₈CH(OH)CH₃ | Bromine at the second carbon; different reactivity profile. |
| Decanol | CH₃(CH₂)₈OH | No halogen; serves as a base alcohol without added reactivity from bromine. |
| 10-Chlorodecanol | Cl(CH₂)₁₀OH | Chlorine instead of bromine; different reactivity and biological properties. |
The uniqueness of 10-Bromodecanol lies in its specific positioning of the bromine atom along the carbon chain, which influences both its chemical reactivity and biological activity compared to these similar compounds .
Irritant